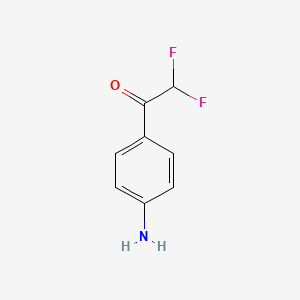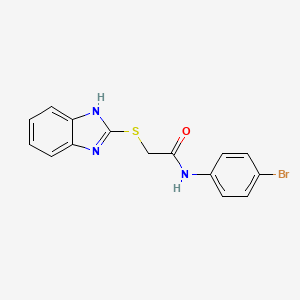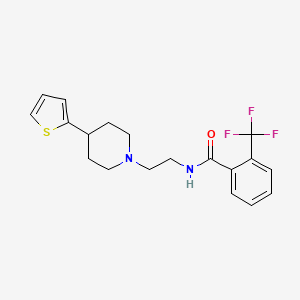![molecular formula C24H23FN2O4 B2724839 1-(3-Fluorophenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 847185-56-2](/img/structure/B2724839.png)
1-(3-Fluorophenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluorophenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C24H23FN2O4 and its molecular weight is 422.456. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photoluminescent Materials
Photoluminescent Polymers
Research into conjugated polymers containing pyrrolo[3,4-c]pyrrole (DPP) units has revealed their potential for use in photoluminescent applications. These polymers exhibit strong photoluminescence and are suitable for electronic applications due to their good solubility and processability into thin films. This suggests that derivatives of DPP, similar in structure to the specified compound, could find applications in the development of new photoluminescent materials for electronic devices (Beyerlein & Tieke, 2000).
Organic Light-Emitting Diodes (OLEDs)
Standard-Red OLED Applications
Derivatives related to the specified compound have been explored for their potential in organic light-emitting diode (OLED) applications. Research into 1,8-naphthalimide derivatives has demonstrated that these compounds can serve as promising standard-red light-emitting materials for OLEDs, suggesting that similar compounds could be explored for enhancing the performance and color purity of OLED displays (Luo et al., 2015).
Corrosion Inhibition
Organic Corrosion Inhibitors
The study of 1H-pyrrole-2,5-dione derivatives has highlighted their efficacy as corrosion inhibitors for carbon steel in acidic environments. These compounds show promising results in protecting metal surfaces against corrosion, indicating that structurally similar compounds could be investigated for their corrosion inhibitory properties, potentially extending the lifespan of metal components in industrial applications (Zarrouk et al., 2015).
Fluoride Ion Sensing
Fluoride Ion Sensors
Research into dipyrrolyl derivatives bearing electron-withdrawing groups has shown their effectiveness as fluoride ion sensors. These compounds exhibit significant changes in color and optical properties upon binding with fluoride ions, making them excellent candidates for the development of sensitive and selective sensors for fluoride detection in various environmental and biological contexts (Ghosh et al., 2004).
Electrochromic Materials
Electrochromic Conjugated Polymers
Novel conjugated polymers based on pyrrolo-acenaphtho-pyridazine-diones have been synthesized for electrochromic applications. These materials demonstrate reversible color changes and outstanding redox stability, suggesting potential use in developing electrochromic devices for smart windows, displays, and other applications where color change upon electrical stimulation is desired (Cho et al., 2015).
Propiedades
IUPAC Name |
1-(3-fluorophenyl)-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O4/c25-17-6-3-5-16(15-17)21-20-22(28)18-7-1-2-8-19(18)31-23(20)24(29)27(21)10-4-9-26-11-13-30-14-12-26/h1-3,5-8,15,21H,4,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEAABJSHYLLSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-Methyl-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2724758.png)

![ethyl 5-(2-phenyl-2H-1,2,3-triazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2724762.png)
![(E)-3-((sec-butylimino)methyl)-9-methyl-2-(phenylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2724763.png)
![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2724765.png)
![3,4-diethoxy-N-[4-(5-phenyltriazol-1-yl)phenyl]benzamide](/img/structure/B2724767.png)
![2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2724769.png)
![N-(4-chlorophenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2724770.png)
![[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2724771.png)


![N-(4-cyanophenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2724775.png)
![3-[(3S)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]propanoic acid](/img/no-structure.png)
